(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-13-6-12(9-21-10-13)18(23)22-14-3-4-15(22)8-17(7-14)24-16-2-1-5-20-11-16/h1-2,5-6,9-11,14-15,17H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDUNICNTSNYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane core is a common feature among the following analogs, but substituent variations lead to divergent properties:
Structural and Functional Differences
Table 1: Comparative Analysis of Key Analogs
Key Research Findings
A. Substituent Impact on Bioactivity
- Halogen Effects : The target compound’s 5-fluoropyridinyl group may offer superior metabolic stability compared to the 5-bromo () and 4-chloro () analogs, as fluorine reduces susceptibility to enzymatic degradation .
- Antibacterial Potential: The phenylamino substituent in ’s compound correlates with antibacterial activity, suggesting the target compound’s pyridinyloxy group could similarly interact with bacterial targets if optimized .
B. Physicochemical Properties
- Fluorine balances lipophilicity and solubility .
- Stereochemical Influence : The 8-methyl group in and alters nitrogen basicity, affecting protonation states and solubility under physiological conditions .
C. Pharmacological Profiles
- Ester vs. Methanone: Ester-containing analogs () may act as prodrugs, whereas the target compound’s methanone linkage provides direct activity without metabolic activation .
- Triazole and Pyridine Moieties : The triazole group () is associated with kinase inhibition, while pyridine rings (target compound, ) often target neurotransmitter receptors or enzymes .
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